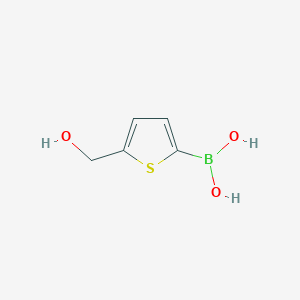

5-Hydroxymethylthiophene-2-boronic acid

Descripción general

Descripción

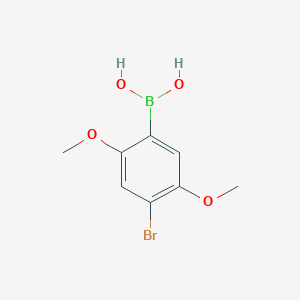

5-Hydroxymethylthiophene-2-boronic acid is a chemical compound with the molecular formula C5H7BO3S and a molecular weight of 157.98 . It is used for research purposes .

Synthesis Analysis

The synthesis of boronic acids like 5-Hydroxymethylthiophene-2-boronic acid often involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester .Molecular Structure Analysis

The molecular structure of 5-Hydroxymethylthiophene-2-boronic acid is represented by the formula C5H7BO3S .Physical And Chemical Properties Analysis

5-Hydroxymethylthiophene-2-boronic acid appears as a powder and is slightly soluble in water . It has a predicted melting point of 140.47°C, a boiling point of 399.9°C at 760 mmHg, and a density of 1.43 g/cm3 .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids are known for their ability to detect diols and anions, which could be applied in the development of specific molecular receptors using novel sensing methods (optical or electrochemical) .

Proteomics Research

This compound is listed as a specialty product for proteomics research, which involves the study of proteomes and their functions .

Pharmaceuticals

Boronic acids and esters have been utilized as protecting groups in anticancer prodrugs that activate in high ROS tumor environments and as potential nanocarriers to transport drugs across cell membranes .

Catalysis

Borinic acids, a subclass of organoborane compounds which include boronic acids, are used in cross-coupling reactions and catalysis .

Medicinal Chemistry

Borinic acids are also involved in medicinal chemistry applications .

Polymer Materials

They are used in the development of polymer materials .

Optoelectronics Materials

Borinic acids find applications in optoelectronics materials .

Mecanismo De Acción

Target of Action

5-Hydroxymethylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling, the 5-Hydroxymethylthiophene-2-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron compound (such as 5-Hydroxymethylthiophene-2-boronic acid) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling, which is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this reaction can vary greatly depending on the specific organic groups involved in the coupling.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in biological systems. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of 5-Hydroxymethylthiophene-2-boronic acid is the formation of a new carbon–carbon bond via the SM coupling . This reaction is highly useful in organic synthesis, enabling the creation of a wide variety of complex organic compounds .

Action Environment

The action of 5-Hydroxymethylthiophene-2-boronic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its availability in aqueous environments. Additionally, the compound’s stability at different temperatures can impact its efficacy and stability in various environmental conditions.

Propiedades

IUPAC Name |

[5-(hydroxymethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBZNXLSUVVBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402564 | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethylthiophene-2-boronic acid | |

CAS RN |

338454-45-8 | |

| Record name | B-[5-(Hydroxymethyl)-2-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)